molecular formula C8H3BrF4O B7989410 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone

1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B7989410
M. Wt: 271.01 g/mol
InChI Key: HLZWBMSWTKZOSA-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-bromo-4-fluoroacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Reduction reactions produce alcohols.
  • Oxidation reactions result in carboxylic acids or other oxidized products.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    4-Bromo-2-fluorophenol: Shares the bromine and fluorine substituents but lacks the trifluoromethyl group.

    2-Bromo-4-fluorophenylacetonitrile: Contains similar substituents but has a different functional group (nitrile instead of ketone).

Uniqueness: 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZWBMSWTKZOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 1-(2-bromo-4-fluoro-phenyl)-2,2,2-trifluoro-ethanol (12 g, 43.9 mmol) in 20 mL DCM to a stirred suspension solution of 3,3,3-triacetoxy-3-iodophthalide (52 g, 122.6 mmol) and 18-crown-6 (0.6 g) in DCM (400 mL). Stir the mixture at RT for 4 h and pour into a solution of NaHCO3/NaS2O3. Wash the organic layer with water, dry over sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by FCC (20% ethyl acetate in hexane as the eluant) to give the title compound as a pale yellow oil (9 g, 76%). 1H NMR (400 MHz, CDCl3) δ 7.77 (m, 1H), 7.51 (m, 1H), 7.20 (m, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
3,3,3-triacetoxy-3-iodophthalide
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaHCO3 NaS2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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